7H-Benzocyclohepten-7-one, 6,8-dimethyl-
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Overview
Description
Preparation Methods
The synthesis of 7H-Benzocyclohepten-7-one, 6,8-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the Friedel-Crafts acylation of 1,3-dimethylbenzene with cycloheptanone in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically requires anhydrous conditions and is carried out at low temperatures to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
7H-Benzocyclohepten-7-one, 6,8-dimethyl- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
7H-Benzocyclohepten-7-one, 6,8-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 7H-Benzocyclohepten-7-one, 6,8-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic regulation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
7H-Benzocyclohepten-7-one, 6,8-dimethyl- can be compared with other similar compounds, such as:
7H-Benzocyclohepten-7-one, 6-methyl-: This compound has a single methyl group at the 6 position, making it less sterically hindered and potentially more reactive in certain reactions.
5,6,8,9-Tetrahydrobenzocyclohepten-7-one: This compound has additional hydrogen atoms, making it more saturated and less aromatic.
Properties
CAS No. |
2484-16-4 |
---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
6,8-dimethylbenzo[7]annulen-7-one |
InChI |
InChI=1S/C13H12O/c1-9-7-11-5-3-4-6-12(11)8-10(2)13(9)14/h3-8H,1-2H3 |
InChI Key |
YVBMXGVGOLXFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C(C1=O)C |
Origin of Product |
United States |
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